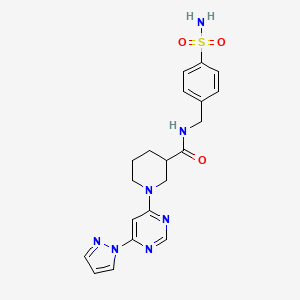

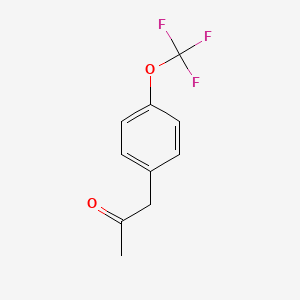

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

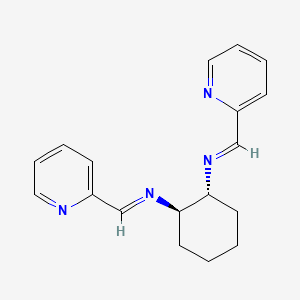

The compound “3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide” appears to be a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, along with a 1,2,4-triazole ring and a chlorobenzyl group.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, azetidines can generally be synthesized through a variety of methods, including cyclization reactions. The 1,2,4-triazole ring could potentially be synthesized through a condensation reaction of hydrazides and a suitable carbonyl compound.Molecular Structure Analysis

The azetidine ring in the molecule is a strained four-membered ring, which could have implications for its reactivity. The 1,2,4-triazole ring is a heterocyclic compound that is aromatic and thus relatively stable. The chlorobenzyl group is a benzyl group with a chlorine substituent, which could potentially undergo nucleophilic aromatic substitution reactions.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the azetidine ring could potentially undergo ring-opening reactions, and the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

Without specific information, it’s difficult to provide a detailed physical and chemical properties analysis. However, as an organic compound, it would be expected to have properties such as a specific melting point, boiling point, and solubility in various solvents.Scientific Research Applications

Antitumor Applications

One of the primary areas of research involving similar compounds focuses on their antitumor properties. Compounds with azetidine and triazole structures have been synthesized and evaluated for their potential in inhibiting tumor growth. For instance, derivatives of imidazotetrazines, a class closely related to triazoles, have shown promising broad-spectrum antitumor activity. These compounds may act as prodrugs, undergoing ring-opening reactions to form active agents that can inhibit tumor growth (Stevens et al., 1984).

Antimicrobial and Antifungal Activities

Compounds featuring the triazole moiety, akin to the one in the target compound, have been synthesized and shown moderate to good antimicrobial activities against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. These findings suggest the potential of such compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of compounds containing triazole and azetidine rings has expanded our understanding of their chemical properties. These studies are essential for the development of novel synthetic routes and the creation of new compounds with potential applications in medicine and materials science. For example, the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides highlights the reactivity of triazole derivatives and their utility in creating heterocyclic compounds with interesting biological activities (Albert & Trotter, 1979).

Antidepressant and Nootropic Agents

Azetidinone derivatives, similar to the core structure of the target compound, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This research indicates that modifications to the azetidine ring can result in compounds with significant central nervous system (CNS) activity, offering a promising avenue for the development of new therapeutics in the treatment of depression and cognitive disorders (Thomas et al., 2016).

Safety And Hazards

Again, without specific information, it’s difficult to provide detailed safety and hazard information. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of any preliminary studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its efficacy and safety.

Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a detailed and accurate analysis, specific experimental data and studies would be needed. Always consult with a qualified chemist or researcher when working with unknown compounds.

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-13-3-1-11(2-4-13)5-17-14(21)19-6-12(7-19)8-20-10-16-9-18-20/h1-4,9-10,12H,5-8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDXFPGREAUNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)

![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)

![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)

![1-(4-Methoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2430439.png)